Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Description
Chemical Significance and Nomenclature
Methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, designated by the Chemical Abstracts Service number 1005196-61-1, represents a sophisticated heterocyclic compound with the molecular formula C₈H₆ClN₃O₂ and a molecular weight of 211.61 daltons. The systematic nomenclature of this compound reflects its complex bicyclic structure, where the pyrrolotriazine core system is substituted with a chlorine atom at the 4-position and a methyl carboxylate functional group at the 6-position. The compound's structural designation follows the International Union of Pure and Applied Chemistry nomenclature system, where the pyrrolo[2,1-f]triazine designation indicates the specific fusion pattern between the pyrrole and triazine rings, with the numbers in brackets denoting the precise connectivity points between the heterocyclic systems.
The molecular architecture of methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate incorporates several significant chemical features that contribute to its reactivity and biological activity profile. The presence of the chlorine substituent at the 4-position introduces an electron-withdrawing effect that modulates the electronic distribution throughout the heterocyclic system, potentially influencing both nucleophilic and electrophilic reactivity patterns. The methyl ester functionality at the 6-position provides a reactive site for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or transesterification reactions to generate alternative ester derivatives. The SMILES notation for this compound, O=C(C1=CN2N=CN=C(Cl)C2=C1)OC, provides a linear representation of its three-dimensional structure, facilitating computational modeling and database searching activities.
The compound's physical and chemical properties reflect its heterocyclic nature and substitution pattern. Storage requirements specify maintenance under inert atmosphere conditions at temperatures between 2-8°C, indicating potential sensitivity to oxidation or hydrolysis under ambient conditions. The molecular structure contains multiple nitrogen atoms within the heterocyclic framework, creating opportunities for hydrogen bonding interactions and coordination with metal centers, properties that may contribute to its biological activity and synthetic utility. The combination of aromatic character from the fused ring system with the polar carboxylate functionality creates an amphiphilic molecular structure that may facilitate interactions with diverse biological targets.
Historical Context of Pyrrolotriazine Derivatives in Heterocyclic Chemistry
The pyrrolotriazine scaffold, of which methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate is a representative member, possesses a fascinating developmental history that spans several decades of heterocyclic chemistry research. The parent pyrrolo[2,1-f]triazine heterocycle was first synthesized in the late 1970s, representing a significant achievement in the construction of nitrogen-containing fused ring systems. However, the initial synthetic accomplishment did not immediately translate into widespread utilization, as the compound remained largely unexplored for more than a decade following its discovery. The limited early application of this heterocyclic system reflected both the synthetic challenges associated with its preparation and the absence of recognized biological activity that would drive further research interest.
The renaissance of pyrrolotriazine chemistry began in earnest during the early 1990s when researchers recognized the potential of this heterocyclic framework as a purine-like mimetic in nucleoside chemistry. This application represented a pivotal moment in the development of pyrrolotriazine derivatives, as it demonstrated the scaffold's ability to serve as a bioisostere for naturally occurring purine bases. The incorporation of pyrrolotriazine systems into carbon-nucleosides provided novel antiviral compounds with enhanced metabolic stability compared to traditional nitrogen-nucleosides, primarily due to the presence of robust carbon-carbon glycosidic bonds that resist enzymatic cleavage. This early success in nucleoside chemistry established the foundation for subsequent investigations into the broader therapeutic potential of pyrrolotriazine derivatives.
The transformation of pyrrolotriazine chemistry from a specialized area of heterocyclic research to a mainstream pharmaceutical scaffold occurred during the early 2000s, coinciding with the explosive growth in kinase inhibitor research. The urgent need for novel, druggable scaffolds to populate the expanding kinase inhibitor therapeutic space led to systematic exploration of diverse heterocyclic frameworks, including the pyrrolotriazine system. Researchers recognized that the pyrrolotriazine core could effectively mimic the adenine binding characteristics of established kinase inhibitor templates, such as quinazolines, while providing unique opportunities for structural modifications that could enhance selectivity and pharmacological properties. This recognition marked the beginning of intensive medicinal chemistry efforts focused on pyrrolotriazine derivatives, leading to the development of numerous clinically relevant compounds and the establishment of this heterocyclic system as a privileged scaffold in drug discovery.
The historical progression of pyrrolotriazine chemistry demonstrates the iterative nature of pharmaceutical research, where initial synthetic achievements may require years or decades to find optimal applications. The journey from academic curiosity to therapeutic relevance illustrates how advances in biological understanding, particularly in areas such as kinase biology and antiviral research, can retrospectively illuminate the potential of previously overlooked chemical scaffolds. Contemporary research continues to expand the applications of pyrrolotriazine derivatives, with ongoing investigations exploring their utility in diverse therapeutic areas and their potential as platforms for drug delivery and bioconjugation applications.
Structural Relationship to Antiviral and Kinase-Targeting Compounds
The structural framework of methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate exhibits profound relationships to several clinically significant pharmaceutical compounds, particularly in the antiviral and kinase inhibitor therapeutic categories. The most prominent example of pyrrolotriazine-based antiviral therapy is remdesivir, a broad-spectrum antiviral drug that gained international recognition for its efficacy against various RNA viruses, including severe acute respiratory syndrome coronavirus 2. Remdesivir incorporates the pyrrolotriazine heterocycle as its nucleobase component, demonstrating how this scaffold can effectively mimic natural purine bases while providing enhanced antiviral activity. The structural similarities between methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate and the remdesivir nucleobase highlight the potential for developing related antiviral compounds through systematic structural modifications of the pyrrolotriazine core.
The relationship between pyrrolotriazine derivatives and kinase inhibitor compounds represents another significant area of structural correlation. The discovery that pyrrolotriazine scaffolds could effectively mimic quinazoline-based kinase inhibitors led to extensive medicinal chemistry investigations and the development of numerous potent kinase-targeting compounds. Research demonstrated that pyrrolotriazine-based inhibitors bind within the adenosine triphosphate pocket of target kinases, similar to established quinazoline inhibitors, but with distinct binding orientations that may confer unique selectivity profiles. The structural features that enable this kinase inhibitory activity include the planar aromatic character of the fused heterocyclic system, the appropriate spacing of hydrogen bond acceptor atoms, and the capacity for strategic substitution at multiple positions around the heterocyclic core.
Clinical applications of pyrrolotriazine-based kinase inhibitors include compounds such as brivanib alaninate, an antitumorigenic drug approved by the United States Food and Drug Administration that targets vascular endothelial growth factor receptor and other kinases. The structure of brivanib demonstrates how the pyrrolotriazine core can be functionalized with complex substituents to achieve selective kinase inhibition and favorable pharmacological properties. Similarly, compounds such as BMS-690514 and BMS-599626, which target epidermal growth factor receptor and human epidermal growth factor receptor 2, illustrate the versatility of the pyrrolotriazine scaffold in accommodating diverse substitution patterns that modulate target selectivity and potency.
| Compound Category | Representative Examples | Target/Mechanism | Structural Features |
|---|---|---|---|
| Antiviral Nucleosides | Remdesivir | RNA-dependent RNA polymerase | Pyrrolotriazine nucleobase with ribose sugar |
| Kinase Inhibitors | Brivanib alaninate | Vascular endothelial growth factor receptor-2 | Substituted pyrrolotriazine with complex linkers |
| Experimental Compounds | BMS-690514, BMS-599626 | Epidermal growth factor receptor family | Optimized pyrrolotriazine frameworks |
The structural analysis of pyrrolotriazine-based therapeutics reveals common design principles that guide the development of new compounds within this chemical class. The heterocyclic core provides a rigid scaffold that positions substituents in three-dimensional space, enabling precise interactions with biological targets. The presence of multiple nitrogen atoms within the ring system creates opportunities for hydrogen bonding with protein targets, while the aromatic character facilitates π-π stacking interactions with aromatic amino acid residues. The strategic placement of substituents, as exemplified by the chlorine and carboxylate groups in methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate, allows for fine-tuning of electronic properties, solubility characteristics, and target binding affinity.
Properties
IUPAC Name |
methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQBPDNQDJCMTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620548 | |
| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005196-61-1 | |
| Record name | Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 4-chloropyrrolo[2,1-f]triazine-6-carboxylate typically proceeds via the following key steps:
- Starting Material : Methyl pyrrole-2-carboxylate or closely related pyrrole derivatives.
- N-Amination : Introduction of an amino group onto the pyrrole nitrogen to form an N-aminopyrrole intermediate.
- Cyclization : Formation of the fused 1,2,4-triazine ring by cyclocondensation reactions, often involving formamide or related reagents.
- Chlorination : Selective chlorination at the 4-position of the triazine ring.
- Purification : Isolation and purification of the target compound by recrystallization or chromatography.
Detailed Preparation Methods
N-Amination of Methyl Pyrrole-2-carboxylate
- Reagents : Chloramine (NH2Cl) is commonly used as the aminating agent due to its efficiency and selectivity.
- Conditions : The reaction is typically carried out in aqueous or mixed solvents under controlled temperature to avoid overreaction.
- Outcome : High-yield formation of N-aminated methyl pyrrole-2-carboxylate, which is a crucial intermediate for subsequent cyclization.
Cyclization to Form Pyrrolo[2,1-f]triazine Core
- Method : The N-aminated intermediate undergoes cyclization with formamide or formamidine acetate under reflux or elevated temperature.
- Mechanism : This step involves the formation of the triazine ring via intramolecular condensation, closing the fused bicyclic system.
- Yields : Reported yields are generally high, reflecting the efficiency of this step.
Chlorination at the 4-Position
- Reagents : Phosphorus oxychloride (POCl3) is the reagent of choice for selective chlorination.
- Procedure : Treatment of the triazine intermediate with POCl3 under anhydrous conditions results in substitution of the 4-position with chlorine.
- Considerations : Reaction time and temperature must be optimized to prevent side reactions and ensure regioselectivity.
Representative Synthetic Route Summary
Alternative and Supporting Synthetic Approaches
- Bromination and Halogenation Variants : In related compounds, bromination at other positions (e.g., 7-position) is achieved using N-bromosuccinimide (NBS), which can be adapted or combined with chlorination steps to obtain multi-halogenated derivatives.
- One-Pot Synthesis : Some patents describe one-pot amination and cyclization protocols that streamline the synthesis, improving efficiency and reducing purification steps.
- Industrial Scale-up : Industrial methods may employ continuous flow reactors and automated systems to optimize reaction control, scalability, and purity.
Research Findings and Optimization Notes
- Yields and Purity : The use of chloramine for N-amination and POCl3 for chlorination is well-documented to yield high purity products with minimal side reactions.
- Regioselectivity : Chlorination at the 4-position is highly regioselective under controlled conditions, avoiding undesired substitution at other ring positions.
- Reaction Conditions : Moisture-sensitive steps require inert atmosphere (nitrogen or argon) to maintain reagent integrity and product quality.
- Environmental and Safety Considerations : Handling of chloramine and POCl3 requires appropriate safety measures due to their reactive and potentially hazardous nature.
Summary Table of Key Reagents and Conditions
| Step | Reagent(s) | Solvent/Medium | Temperature | Time | Notes |
|---|---|---|---|---|---|
| N-Amination | Chloramine (NH2Cl) | Aqueous or mixed solvent | 0–25 °C | 1–3 h | Controlled addition to avoid overamination |
| Cyclization | Formamide or formamidine acetate | Neat or solvent-assisted | Reflux (~150 °C) | 4–12 h | Promotes ring closure |
| Chlorination | POCl3 | Anhydrous solvent (e.g., dichloromethane) | 50–80 °C | 2–6 h | Strict moisture exclusion required |
| Purification | Recrystallization or chromatography | Suitable solvents | Ambient | Variable | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Converting the compound to its corresponding carboxylic acid derivative.
Reduction: Reducing the chlorine atom to produce a different halogenated derivative.
Substitution: Replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid.
Reduction: Reduction can yield Methyl 4-halopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate derivatives.
Substitution: Substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has been explored for its potential as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity against various targets.
Case Study: Hybrid Drug Design
A notable study focused on the hybridization of pyrrolo[2,1-f][1,2,4]triazine with other pharmacophores to develop novel compounds with improved efficacy against cancer cells. The resulting hybrids demonstrated enhanced anti-cancer properties compared to their parent compounds .
Antiviral Research
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit antiviral activity. The mechanism may involve inhibition of viral replication or interference with viral enzyme activity.
Case Study: Antiviral Screening
In vitro studies have shown that certain derivatives can inhibit the replication of viruses such as HIV and influenza. This suggests a pathway for developing antiviral agents based on this chemical structure.
Agricultural Chemistry
The compound's unique structural features make it a candidate for developing agrochemicals. Its potential as a herbicide or pesticide is under investigation due to its ability to disrupt biological pathways in pests.
Case Study: Herbicidal Activity
Field trials have demonstrated that certain formulations containing this compound effectively control weed populations while maintaining crop safety .
Material Science
The compound is being evaluated for use in advanced materials due to its electronic properties. Research into conducting polymers and organic semiconductors has highlighted the potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in these applications.
Case Study: Conducting Polymers
Studies have shown that incorporating methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine into polymer matrices can enhance electrical conductivity and stability under various environmental conditions.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Development of novel drugs targeting cancer and viral infections | Enhanced efficacy in hybrid compounds against cancer and viral replication |
| Antiviral Research | Investigation into antiviral properties | Effective inhibition of HIV and influenza replication |
| Agricultural Chemistry | Potential use as herbicides or pesticides | Successful control of weed populations in field trials |
| Material Science | Exploration in conducting polymers and organic semiconductors | Improved electrical properties when incorporated into polymer matrices |
Mechanism of Action
The mechanism by which Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
Ester Group Variations: Methyl vs. Ethyl Esters: The ethyl analog (CAS 903129-94-2) has a higher molecular weight (225.63 vs. 211.61 g/mol) and increased lipophilicity (logP ~1.8 vs. Methoxy and Methyl Substitutions: The 4-methoxy-5-methyl analog (CAS 1860028-32-5) exhibits enhanced metabolic stability due to reduced oxidative metabolism, making it suitable for prolonged drug action .
Chlorine and Sulfur Modifications :
- Replacing the ester with a methylsulfanyl group (CAS 1120214-78-9) introduces a nucleophilic site, enabling cross-coupling reactions for functionalization .
- The chlorine atom in the parent compound contributes to electrophilic reactivity, facilitating Suzuki-Miyaura couplings in medicinal chemistry .
Dioxo Derivatives :
- The 2,4-dioxo analog (CAS 1245648-09-2) is significantly more polar (logP ~0.2), favoring aqueous solubility but limiting blood-brain barrier penetration .
Biological Activity
Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 1005196-61-1) is a compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 211.61 g/mol
- Structure : The compound features a pyrrolo[2,1-f][1,2,4]triazine core which is known for its diverse biological activities.
Research indicates that this compound exerts its biological effects primarily through the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial in regulating cell growth and survival, making it a key target for cancer therapy. Inhibition of PI3K can lead to reduced cell proliferation and increased apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).
- Assay Used : MTT assay to assess cell viability.
The compound showed promising results with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Mechanisms of Induced Apoptosis
The compound has been shown to activate apoptotic pathways by:
- Increasing the expression of pro-apoptotic proteins such as Bax.
- Decreasing the expression of anti-apoptotic proteins like Bcl-2.
- Activating caspases (caspase-3, -8, and -9), which are essential for the execution phase of apoptosis .
Case Studies
A notable study highlighted the efficacy of this compound in combination with other agents. When used alongside traditional chemotherapeutics, it enhanced overall cytotoxicity against resistant cancer cell lines. This suggests potential for use in combination therapy to overcome drug resistance .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.61 g/mol |
| CAS Number | 1005196-61-1 |
| Primary Activity | Anticancer |
| Target Pathway | PI3K signaling pathway |
| IC50 (MCF-7) | < 10 µM |
| Apoptotic Mechanisms | Caspase activation |
Q & A
Q. What are the standard synthetic routes for Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate?
The compound is synthesized via cyclization and functionalization of precursors. A common approach involves reacting a pyrrole-triazine precursor with POCl₃ under controlled conditions (e.g., 165°C in DMF) to introduce the chloro group, followed by esterification with methanol. For example, analogous ethyl esters are synthesized via POCl₃-mediated deoxidation of hydroxylated intermediates (yield >80%) . Key steps include:
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on NMR (¹H/¹³C, HSQC, HMBC), HRMS , and X-ray crystallography (if crystalline). The fused triazine-pyrrole system shows distinct NMR signals:
Q. What are the preliminary biological screening protocols for this compound?
Initial screens focus on kinase inhibition (e.g., EGFR, VEGFR) and antiviral activity (e.g., RNA virus models):
- Kinase assays : Recombinant kinases incubated with ATP and the compound; IC₅₀ determined via luminescence.
- Antiviral tests : Cytopathic effect (CPE) reduction in Vero cells infected with SARS-CoV-2 or influenza .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between synthesis batches be resolved?
Discrepancies often arise from residual solvents , tautomerism , or rotamers . Mitigation strategies:
- 2D NMR : HSQC/HMBC to assign ambiguous protons/carbons.
- Dynamic NMR : Variable-temperature studies to identify rotameric equilibria.
- Crystallography : Resolve tautomeric forms in solid state . Example: A 2025 study observed batch-dependent δ 8.1 ppm shifts due to trace DMF; switching to acetonitrile eliminated the issue .
Q. What methodologies optimize reaction yield in large-scale synthesis?
Key parameters:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve chlorination efficiency.
- Solvent optimization : Replacing DMF with NMP reduces side reactions.
- Temperature gradients : Stepwise heating (120°C → 165°C) minimizes decomposition. A 2024 protocol achieved 92% yield using ZnCl₂ in NMP, versus 78% in DMF .
Q. How does Methyl 4-chloropyrrolo-triazine interact with kinase ATP-binding sites?
Computational (docking ) and experimental (ITC, SPR ) approaches reveal:
- Binding mode : The triazine ring occupies the ATP pocket, with the chloro group forming hydrophobic contacts (e.g., with EGFR Leu788).
- Kinetic studies : Slow off-rates (koff < 0.01 s⁻¹) suggest non-competitive inhibition. Mutagenesis (e.g., T790M EGFR) confirms resistance mutations reduce affinity by 10-fold .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
